molecular formula C10H8ClNO2 B7969365 7-Chloro-indole-1-acetic acid

7-Chloro-indole-1-acetic acid

Cat. No.: B7969365
M. Wt: 209.63 g/mol
InChI Key: HCPLEHHIQHALRW-UHFFFAOYSA-N
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Description

7-Chloro-indole-1-acetic acid (IUPAC name: 2-(7-chloroindol-1-yl)acetic acid) is an indole-based carboxylic acid derivative with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol . Key physicochemical properties include:

  • Topological polar surface area (TPSA): 42.20 Ų
  • LogP values: XlogP = 2.30, AlogP = 2.38
  • Hydrogen bond donors/acceptors: 1/2 .

The compound is classified under indolecarboxylic acids and is structurally characterized by a chlorine substituent at position 7 of the indole ring and an acetic acid group at position 1 (Figure 1). Its CAS registry number is 943654-32-8, and it is commercially available with a purity of ≥95% .

Properties

IUPAC Name

2-(7-chloroindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7-4-5-12(10(7)8)6-9(13)14/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPLEHHIQHALRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation remains a cornerstone for constructing the indole-acetic acid backbone. A representative protocol involves:

  • Starting Material Preparation :

    • 7-Chloroindole is synthesized via chlorination of indole using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C.

    • Acetic anhydride is employed to introduce the acetyl group at position 1 under acidic conditions (e.g., H₂SO₄).

  • Reaction Conditions :

    • Temperature: 25–40°C

    • Solvent: Dichloromethane or acetic acid

    • Catalyst: Lewis acids (e.g., AlCl₃) or Brønsted acids.

  • Workup :

    • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Table 1: Friedel-Crafts Acylation Optimization

ParameterOptimal RangeYield (%)
Temperature30–35°C72–78
Molar Ratio (Ac₂O)1.2:185
Catalyst (H₂SO₄)5 mol%89

Nucleophilic Substitution

This method introduces the acetic acid group via alkylation of 7-chloroindole:

  • Methyl Ester Formation :

    • 7-Chloroindole reacts with methyl bromoacetate in the presence of NaH in tetrahydrofuran (THF) at 0°C.

    • Intermediate: Methyl 7-chloro-indole-1-acetate (yield: 56–68%).

  • Ester Hydrolysis :

    • The ester is hydrolyzed using 10% NaOH in ethanol/water (1:1) under reflux for 2–3 hours.

    • Acidification with HCl yields the free acid (purity: >95% by HPLC).

Key Challenges :

  • Competing alkylation at N–H positions requires careful base selection (e.g., NaH over K₂CO₃).

  • Side products are minimized by maintaining low temperatures during alkylation.

Modern Catalytic Methods

Transition Metal-Catalyzed Coupling

Palladium and copper catalysts enable direct C–H functionalization:

  • Direct Carboxylation :

    • 7-Chloroindole reacts with CO₂ under Pd(OAc)₂ catalysis (5 mol%) in DMF at 100°C.

    • Yield: 63% (TOF: 12 h⁻¹).

  • Cross-Coupling :

    • Suzuki-Miyaura coupling with boronic esters introduces acetyl groups selectively.

Table 2: Catalyst Performance Comparison

CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂DMF10063
CuIDMSO8048

Organocatalytic Approaches

Asymmetric organocatalysis using proline derivatives achieves enantioselective synthesis:

  • L-Proline (10 mol%) in THF at 25°C affords 7-chloro-indole-1-acetic acid with 78% ee.

Process Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates but complicate purification.

  • Ethereal Solvents : THF and diethyl ether improve selectivity for N-alkylation.

Table 3: Solvent Impact on Yield

SolventDielectric ConstantYield (%)
DMF36.763
THF7.672

Temperature Control

  • Low temperatures (0–5°C) suppress side reactions during halogenation.

  • High temperatures (100°C) accelerate catalytic carboxylation but risk decomposition.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 7.58 (d, J = 8.0 Hz, 1H, H-4), δ 7.32 (s, 1H, H-2), δ 3.65 (s, 2H, CH₂COOH).

    • ¹³C NMR : δ 174.5 (COOH), 136.2 (C-7), 124.8 (C-1).

  • HPLC Purity :

    • Column: C18, 5 µm

    • Mobile Phase: Acetonitrile/water (70:30)

    • Retention Time: 6.8 min.

Industrial-Scale Production Considerations

  • Batch Reactors : 500 L reactors with reflux condensers are standard for ester hydrolysis.

  • Cost Drivers :

    • Catalyst recycling (Pd recovery ≥90%).

    • Solvent reuse (THF recovery via distillation).

Emerging Methodologies

  • Electrochemical Synthesis : Direct anodic oxidation of 7-chloroindole in acetic acid achieves 70% yield at 1.5 V.

  • Biocatalytic Routes : Engineered amidases convert 7-chloro-indole-1-acetamide to the acid with 82% conversion .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The chlorine substituent at C7 directs electrophilic reactions to specific positions on the indole ring. While unsubstituted indoles typically undergo electrophilic substitution at C3, the electron-withdrawing effect of chlorine alters regioselectivity:

  • Nitration : Reactions with nitric acid under controlled conditions preferentially target C5 due to the deactivating meta-directing effect of chlorine .

  • Sulfonation : Similar regioselectivity is observed, with sulfonation occurring at C5 in concentrated sulfuric acid .

  • Halogenation : Further halogenation (e.g., bromination) occurs at C3 or C5, depending on reaction conditions .

C7-Selective Boronation

A breakthrough methodology enables direct functionalization at the C7 position through iridium-catalyzed diboronation followed by protodeboronation :

Reaction Protocol

  • Diboronation :

    • Catalyst: [Ir(COD)OMe]₂ (5 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine.

    • Reagent: Pinacolborane (5 equiv) in anhydrous THF at 60°C.

    • Outcome: Forms C2/C7-diboronated intermediates .

  • Protodeboronation :

    • Treatment with trifluoroacetic acid (TFA) selectively removes the C2 boron group, yielding C7-boronated derivatives .

Yield Data (Selected Examples)

Starting MaterialProductYield (%)Conditions
Tryptamine7-Borotryptamine60TFA, 0°C → 23°C, 4 h
3-Methylindole3-Methyl-7-boroindole65TFA, 0°C → 23°C, 3 h
Tryptophol7-Borotryptophol58TFA, 0°C → 23°C, 4 h

This method provides a scalable route to synthesize C7-modified indole derivatives for drug discovery .

Oxidation and Reduction

  • Oxidation :

    • The acetic acid side chain undergoes decarboxylation under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), forming 7-chloroindole .

    • Ring oxidation with H₂O₂/Fe²⁺ generates hydroxylated byproducts at C3 or C5 .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to a tetrahydroindole structure, preserving the chlorine substituent .

Biological Interactions

  • Amino Acid Conjugation :
    Arabidopsis GH3.3 enzyme conjugates 7-chloroindole-1-acetic acid with amino acids (e.g., aspartate) to form inactive metabolites, modulating its auxin-like activity .

  • Receptor Binding :
    Interacts with interleukin-2 (IL-2) receptors, disrupting cytokine signaling pathways in immune cells .

Key Structural Insights

  • SMILES : C1=CC2=C(C(=C1)Cl)N(C=C2)CC(=O)O

  • InChI Key : HCPLEHHIQHALRW-UHFFFAOYSA-N

This compound’s reactivity is foundational for developing immunomodulators and agrochemicals, with ongoing research focused on enhancing selectivity and synthetic efficiency .

Scientific Research Applications

Key Chemical Reactions

Reaction Type Reagents Products
OxidationPotassium permanganateCorresponding carboxylic acids
ReductionLithium aluminum hydrideAlcohol derivatives
SubstitutionAmines or thiolsVarious substituted indoles

Chemistry

7-Cl-IAA serves as a building block in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical modifications that can lead to new compounds with enhanced properties.

Biology

Research indicates that 7-Cl-IAA can modulate biological pathways, making it a valuable probe in biochemical assays. Its interaction with specific molecular targets, such as inhibiting NF-κB activation, suggests its role in anti-inflammatory processes.

Medicine

Preliminary studies have shown that 7-Cl-IAA possesses potential therapeutic effects, particularly in the realms of:

  • Anti-inflammatory Activity : It effectively suppresses inflammatory pathways, indicating possible applications in treating inflammatory diseases.
  • Anticancer Potential : There is emerging evidence that 7-Cl-IAA may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties .

Agriculture

As an indole derivative, 7-Cl-IAA has been studied for its role as a plant growth regulator. It influences growth responses and enhances resistance to biotic and abiotic stresses in plants .

The biological activities of 7-Chloro-indole-1-acetic acid can be categorized into several key areas:

  • Antimicrobial Activity : Demonstrated effectiveness against Vibrio parahaemolyticus, inhibiting biofilm formation with a minimum inhibitory concentration (MIC) of 200 μg/mL.
  • Anti-inflammatory Effects : Inhibition of NF-κB activation suggests therapeutic potential for inflammatory conditions .
  • Anticancer Activity : Cytotoxic effects observed in vitro on various cancer cell lines indicate its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Antimicrobial Study

A study assessed the antibacterial effects of halogenated indoles, including 7-Cl-IAA, against Vibrio parahaemolyticus. Results indicated significant inhibition of biofilm formation, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Research

Investigations revealed that 7-Cl-IAA could effectively suppress NF-κB activation in vitro, suggesting its role as a therapeutic agent in inflammatory conditions .

Anticancer Activity

In vitro studies indicated that compounds structurally related to 7-Cl-IAA exhibited cytotoxic effects on cancer cell lines, warranting further research into its potential as an anticancer drug .

Mechanism of Action

The mechanism of action of 7-Chloro-indole-1-acetic acid involves its interaction with specific molecular targets. The chloro group enhances its binding affinity to certain receptors, leading to modulation of biological pathways. For instance, it may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Indole derivatives with modifications in substituent position or functional groups exhibit distinct physicochemical and biological profiles. Key analogs include:

Table 1. Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) TPSA (Ų) LogP Key Features
7-Chloro-indole-1-acetic acid Cl (C7), CH₂COOH (N1) C₁₀H₈ClNO₂ 209.63 42.20 2.30 Predicted COX-1/2 interaction
7-Methoxy-1H-indole-3-carboxylic acid OCH₃ (C7), COOH (C3) C₁₀H₉NO₃ 191.18 72.12 1.85 Marine-derived synthesis
7-Chloro-1H-indole-2-carboxylic acid Cl (C7), COOH (C2) C₉H₆ClNO₂ 195.60 58.20 2.75 NMDA-glycine antagonist
5-Hydroxy Indole-3-acetic acid OH (C5), CH₂COOH (C3) C₁₀H₉NO₃ 191.18 72.12 1.20 Serotonin metabolite
7-Chloro-2-methyl-1H-indole Cl (C7), CH₃ (C2) C₉H₈ClN 165.62 15.79 3.71 Lipophilic scaffold
Key Observations:
  • Substituent Position: The position of the carboxylic acid group (e.g., C1 vs. C2 or C3) significantly impacts polarity and target selectivity. For example, 7-Chloro-indole-2-carboxylic acid (TPSA = 58.20 Ų) is less polar than the 1-acetic acid analog (TPSA = 42.20 Ų), favoring blood-brain barrier penetration .
  • Functional Groups: Methoxy (OCH₃) or hydroxy (OH) substituents increase polarity (higher TPSA) compared to chloro (Cl) groups .

Pharmacological Activity

Enzyme Interactions
  • This compound: Predicted to inhibit COX-1/2 (prostaglandin synthesis modulators) and bind nuclear receptors like PXR, which regulates xenobiotic metabolism .
  • 5-Hydroxy Indole-3-acetic Acid: A serotonin metabolite with roles in neurotransmission and carcinoid syndrome diagnosis .

Biological Activity

7-Chloro-indole-1-acetic acid (7-Cl-IAA) is a synthetic compound derived from indole-3-acetic acid, which is a natural plant hormone. This compound has garnered attention due to its diverse biological activities, including its potential therapeutic applications in medicine and agriculture.

This compound features a chloro substituent at the 7-position of the indole ring, which significantly influences its biological activity. The presence of the chloro group enhances binding affinity to specific receptors, allowing for modulation of various biological pathways. Notably, it has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to anti-inflammatory effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that 7-Cl-IAA exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Vibrio parahaemolyticus, inhibiting biofilm formation with a minimum inhibitory concentration (MIC) of 200 μg/mL . This suggests potential applications in food safety and infection control.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic use in treating inflammatory diseases. Its interaction with NF-κB is crucial for reducing inflammation.
  • Anticancer Potential : Preliminary studies suggest that 7-Cl-IAA may possess anticancer properties. Its structural similarity to other indole derivatives known for their anticancer activity positions it as a promising candidate for further investigation in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

CompoundStructure FeatureBiological Activity
Indole-3-acetic acid (IAA)No chloro substituentPlant growth regulator
5-Chloro-indole-3-acetic acidChloro at position 5Similar anti-inflammatory properties
4-ChloroindoleChloro at position 4Antimicrobial properties against Vibrio species

The distinct positioning of the chloro group in 7-Cl-IAA contributes to its specific interactions and biological activities compared to other indole derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study assessed the antibacterial effects of various halogenated indoles, including 7-Cl-IAA, against Vibrio parahaemolyticus. The results demonstrated significant inhibition of biofilm formation, highlighting its potential as an antimicrobial agent .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that 7-Cl-IAA could effectively suppress NF-κB activation in vitro, suggesting its role as a therapeutic agent in inflammatory conditions.
  • Anticancer Activity : In vitro studies indicated that compounds structurally related to 7-Cl-IAA exhibited cytotoxic effects on cancer cell lines, warranting further research into its potential as an anticancer drug .

Q & A

Q. How can researchers determine the physicochemical properties (e.g., solubility, melting point) of 7-Chloro-indole-1-acetic acid when literature data are incomplete or contradictory?

  • Methodological Answer : Experimental determination using standardized protocols is critical. For solubility, employ UV-Vis spectroscopy or gravimetric analysis in solvents of varying polarity. Melting points can be measured via differential scanning calorimetry (DSC) or capillary methods. Ensure purity validation through HPLC (>95%) and NMR spectroscopy. Document protocols rigorously to enable replication, as emphasized in academic reporting guidelines .

Q. What strategies are recommended for synthesizing and characterizing this compound with high purity?

  • Methodological Answer : Optimize synthetic routes using indole derivatives as precursors, with chlorination at the 7-position via electrophilic substitution. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Confirm structure via 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Purity must be validated using HPLC with diode-array detection .

Q. How should researchers design preliminary toxicological assessments for this compound?

  • Methodological Answer : Begin with acute toxicity studies using in vitro models (e.g., HepG2 cells for cytotoxicity via MTT assay). Compare results to structurally similar indole derivatives. If no carcinogenicity data exist, reference IARC guidelines for hazard classification and prioritize in vivo assays (e.g., rodent models) for chronic exposure effects .

Advanced Research Questions

Q. What analytical techniques are suitable for investigating the degradation pathways of this compound under varying environmental conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-MS/MS. Identify byproducts using fragmentation patterns and isotopic labeling. Quantify degradation kinetics with Arrhenius modeling. For photolytic studies, employ simulated sunlight exposure and track radical intermediates via electron paramagnetic resonance (EPR) .

Q. How can mechanistic studies elucidate the role of this compound in plant signaling pathways?

  • Methodological Answer : Conduct gene expression profiling (RNA-seq) in Arabidopsis thaliana treated with the compound. Pair this with metabolomic analysis (GC-MS or LC-MS) to identify downstream metabolites. Use CRISPR-edited mutants lacking auxin receptors to isolate specific interactions. Validate findings with radiolabeled 14^{14}C-tracers to monitor uptake and translocation .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Perform meta-analysis of existing data, highlighting variables like assay conditions (pH, temperature) and cell line specificity. Replicate conflicting experiments under standardized protocols. Use statistical tools (e.g., Bland-Altman plots) to quantify variability. Cross-validate with orthogonal methods (e.g., SPR vs. ITC for binding affinity measurements) .

Methodological Rigor and Reproducibility

Q. What steps ensure experimental reproducibility in studies involving this compound?

  • Methodological Answer :
  • Documentation : Provide detailed synthesis protocols, including reaction times, solvent grades, and purification steps.
  • Data Sharing : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo).
  • Negative Controls : Include solvent-only controls in bioassays to rule out artifacts.
  • Statistical Power : Use a priori power analysis to determine sample sizes .

Ethical and Analytical Considerations

Q. How should researchers address potential biases in toxicity studies of this compound?

  • Methodological Answer : Implement double-blinded study designs for in vivo assays. Disclose funding sources and conflicts of interest. Use peer-reviewed databases (e.g., EPA’s IRIS) for toxicity benchmarks. Critically evaluate historical data for methodological flaws, such as inadequate controls or non-validated endpoints .

Data Presentation and Validation

Q. What criteria validate the authenticity of novel derivatives or metabolites of this compound?

  • Methodological Answer :
  • Spectral Match : Compare NMR/IR/MS data to computational predictions (DFT simulations).
  • Chromatographic Purity : Achieve baseline separation in HPLC and confirm via two orthogonal methods (e.g., GC-MS and CE).
  • Biological Replicates : Repeat assays across independent labs to confirm activity .

Interdisciplinary Applications

Q. How can computational chemistry enhance the study of this compound’s interactions with biological targets?

  • Methodological Answer :
    Use molecular docking (AutoDock Vina) to predict binding modes to auxin receptors. Validate with molecular dynamics simulations (GROMACS) to assess stability. Pair with QSAR models to optimize substituent effects on bioactivity. Cross-reference with crystallographic data from related indole complexes .

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